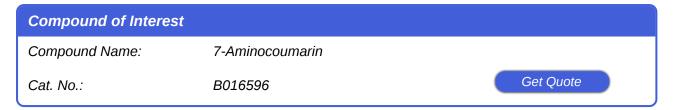


# synthesis of 7-aminocoumarin derivatives from 7-hydroxycoumarins

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An In-depth Technical Guide to the Synthesis of **7-Aminocoumarin** Derivatives from 7-Hydroxycoumarins

#### Introduction

Coumarin derivatives are a significant class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1] Among them, **7-aminocoumarin**s are particularly sought after as fluorescent probes and scaffolds in drug development due to their enhanced spectral properties, broader pH stability, and synthetic versatility compared to their 7-hydroxy counterparts.[1][2] Historically, the synthesis of these compounds relied on methods like the Pechmann condensation, which often requires harsh conditions and has a limited substrate scope.[1][3] This guide focuses on modern, efficient, and versatile synthetic routes for converting readily available 7-hydroxycoumarins into their 7-amino derivatives, specifically highlighting the transition-metal-free Smiles rearrangement and the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

# Method 1: Tandem O → N Smiles Rearrangement– Amide Hydrolysis

A robust and operationally simple method for the synthesis of N-substituted **7aminocoumarin**s from 7-hydroxycoumarins involves an alkylation followed by a tandem  $O \rightarrow N$ Smiles rearrangement and amide hydrolysis.[2][3][4][5][6] This transition-metal-free approach is



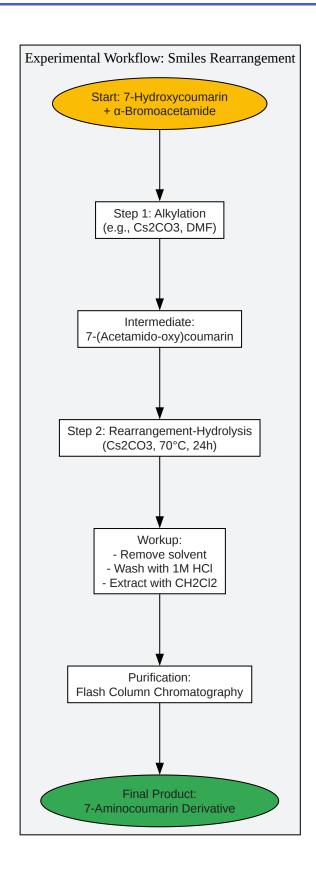




advantageous due to its use of inexpensive reagents and its applicability to a one-pot procedure.[3][4][5][6]

The overall process begins with the alkylation of a 7-hydroxycoumarin with an  $\alpha$ -bromoacetamide. The resulting intermediate then undergoes a base-mediated intramolecular nucleophilic aromatic substitution (the Smiles rearrangement), followed by hydrolysis to yield the final **7-aminocoumarin** derivative.[3][4]





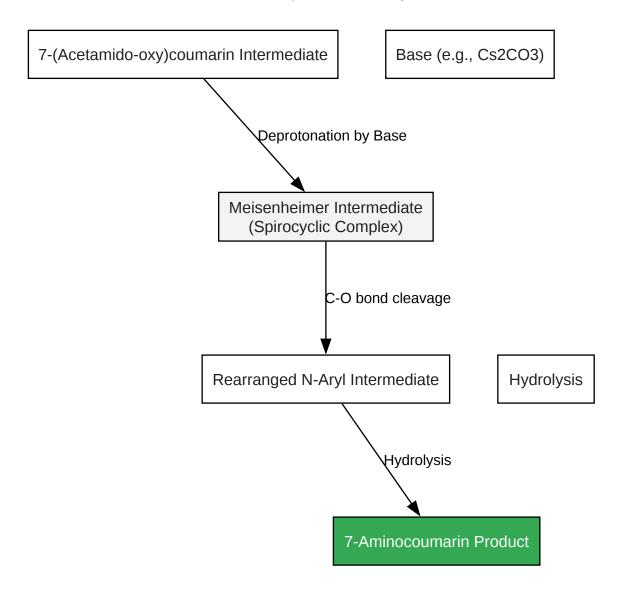
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**Caption:** General workflow for the Smiles rearrangement synthesis.



#### **Reaction Mechanism**

The key step is the Smiles rearrangement, which is facilitated by the electron-withdrawing nature of the coumarin lactone. The reaction proceeds through a Meisenheimer intermediate.



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**Caption:** Simplified mechanism of the Smiles rearrangement step.

#### **Quantitative Data**

The efficiency of the Smiles rearrangement-hydrolysis sequence has been demonstrated across a range of substrates, with yields generally ranging from moderate to high. The reaction conditions are typically mild.



Entry	Amine Substituent (R)	Coumarin Substituent	Yield (%)	Reference
1	2-Fluorophenyl	4-Methyl	73	[3]
2	2,6- Dimethylphenyl	4-Methyl	66	[1]
3	2,4- Dibromophenyl	4-Methyl	57	[3]
4	Benzyl	4-Methyl	75	[3]
5	n-Butyl	4-Methyl	68	[3]
6	3,5- Dimethoxyphenyl	4-Methyl	63	[2]
7	Unsubstituted (Primary Amine)	4-Methyl	Moderate	[3]
8	Benzyl	4- (Trifluoromethyl)	89	[1]

Note: Yields refer to isolated products after chromatography.

### **Experimental Protocols**

General Procedure 1: Synthesis of Alkylated Coumarin Intermediate[3] To a solution of the respective amine in a suitable solvent, bromoacetyl bromide is added to synthesize the  $\alpha$ -bromoacetamide. Subsequently, the 7-hydroxycoumarin (1 equiv) and cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>, 1.2 equiv) are combined with the  $\alpha$ -bromoacetamide in a solvent like DMF. The mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC). The product, an analytically pure substrate, is often obtained after a simple workup without the need for column chromatography.

General Procedure 2: Synthesis of Aminocoumarins via Rearrangement–Hydrolysis[3] A solution of the alkylated coumarin intermediate (0.31 mmol) is prepared in DMF (3.1 mL, 0.1 M) under an argon atmosphere in a dry round-bottom flask. Cesium carbonate (121 mg, 0.37 mmol) is added, and the resulting slurry is stirred vigorously for 24 hours in an oil bath



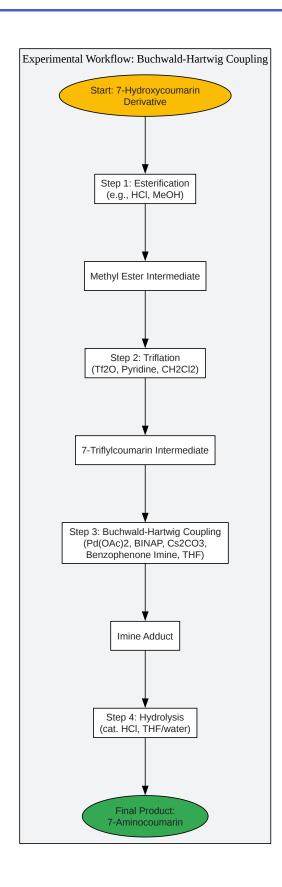
preheated to 70 °C. After cooling, the solvent is removed under reduced pressure. The resulting solid is washed with 1 M HCl (10 mL) and extracted with CH<sub>2</sub>Cl<sub>2</sub> (3 x 10 mL). The combined organic layers are dried over sodium sulfate, concentrated in vacuo, and purified by flash column chromatography to yield the final **7-aminocoumarin** derivative.

# **Method 2: Buchwald-Hartwig Cross-Coupling**

The Buchwald-Hartwig cross-coupling reaction provides a powerful palladium-catalyzed route to form C-N bonds. This method is particularly useful for synthesizing **7-aminocoumarins** from 7-hydroxycoumarins by first converting the hydroxyl group into a better leaving group, such as a triflate, and then coupling it with an amine source.[7][8][9]

This multi-step synthesis is highly efficient and has been successfully applied to produce the parent **7-aminocoumarin**, a valuable pH-insensitive blue fluorophore.[7][10][11]





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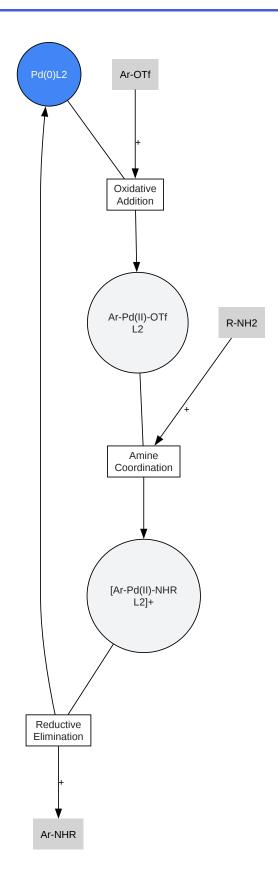
**Caption:** Multi-step workflow for Buchwald-Hartwig synthesis.



## **Reaction Mechanism**

The core of this synthesis is the palladium-catalyzed amination cycle. It involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination of the amine (or its surrogate) and reductive elimination to form the C-N bond and regenerate the catalyst. Benzophenone imine is often used as a convenient ammonia surrogate for synthesizing primary anilines.[7]





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Caption: Catalytic cycle for Buchwald-Hartwig amination.



#### **Quantitative Data**

The overall yield for this five-step synthesis of **7-aminocoumarin** is reported to be 42%.[7] The yields for the individual steps are high, demonstrating the efficiency of this pathway.

Step	Reaction	Reagents	Yield (%)	Reference
1	Esterification	HCI, MeOH	93	[7][10]
2	Triflation	Tf <sub>2</sub> O, pyridine, CH <sub>2</sub> Cl <sub>2</sub>	87	[7][10]
3	Buchwald- Hartwig Coupling	Pd(OAc) <sub>2</sub> , BINAP, Cs <sub>2</sub> CO <sub>3</sub> , benzophenone imine, THF	70	[7][10]
4	Hydrolysis	cat. HCl in THF/water (1:1)	76	[7][10]

## **Experimental Protocols**

Step 1 & 2: Synthesis of 7-Trifluoromethylsulfonylcoumarin Methyl Ester[7] The synthesis begins with the protection of the carboxylic acid group of a 7-hydroxycoumarin derivative as a methyl ester.[7] To a solution of the 7-hydroxycoumarin-3-carboxylic acid derivative in methanol, aqueous HCl is added.[7] After workup, the resulting methyl ester is converted to the 7-triflylcoumarin by reacting it with triflic anhydride (Tf<sub>2</sub>O) and pyridine in CH<sub>2</sub>Cl<sub>2</sub>.[7][10]

Step 3: Synthesis of 7-Diphenylmethyleneaminocoumarin Methyl Ester[10] An oven-dried flask is charged with Pd(OAc)<sub>2</sub> (palladium(II) acetate), (R)-(+)-BINAP, the 7-triflylcoumarin intermediate, and cesium carbonate. The flask is evacuated and backfilled with an inert gas. Anhydrous THF and benzophenone imine are added, and the mixture is refluxed until the starting material is consumed. The resulting imine adduct is purified by column chromatography.[7][10]

Step 4: Synthesis of **7-Aminocoumarin**[10] To a stirring solution of the 7-diphenylmethyleneaminocoumarin methyl ester in a 1:1 mixture of THF and water, a catalytic amount of HCl is added. This step cleaves the benzophenone imine and simultaneously



hydrolyzes the methyl ester. The final **7-aminocoumarin** product is purified by column chromatography.[7][10]

#### Conclusion

The conversion of 7-hydroxycoumarins to **7-aminocoumarin** derivatives is a critical transformation for accessing valuable fluorescent probes and pharmaceutical scaffolds. Both the Smiles rearrangement and the Buchwald-Hartwig cross-coupling offer effective and high-yielding pathways. The Smiles rearrangement provides a transition-metal-free, operationally simple, and often one-pot procedure suitable for generating a diverse library of N-substituted derivatives.[3] In contrast, the Buchwald-Hartwig coupling, while requiring multiple steps including protection and activation, is a highly efficient and reliable method for synthesizing the fundamental **7-aminocoumarin** core.[7] The choice of method will depend on the desired final product, available starting materials, and the tolerance of functional groups to the reaction conditions.

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